N'-hydroxy-3,4-dimethoxybenzenecarboximidamide

Description

Compound Classification and Nomenclature

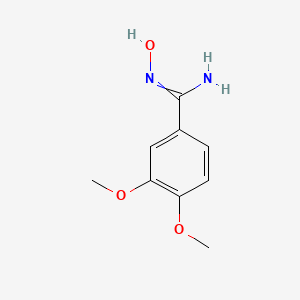

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide belongs to the amidoxime class of organic compounds, which are characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. Alternative nomenclature includes N'-Hydroxy-3,4-dimethoxybenzene-1-carboximidamide and N'-Hydroxy-3,4-dimethoxybenzimidamide, reflecting different approaches to systematic naming conventions.

The compound is registered under Chemical Abstracts Service number 40312-16-1 and European Community number 129-566-8. This classification system places the compound within the broader category of benzenecarboximidamide derivatives, specifically those containing methoxy substituents at the 3 and 4 positions of the benzene ring. The presence of the N'-hydroxy group distinguishes this compound from simple benzamides or benzimidamides, conferring unique chemical and biological properties characteristic of the amidoxime functional group.

Amidoximes are defined as compounds formed by the union of a nitrile with hydroxylamine, representing a specific subset of oximes where one substituent is an amino group. The general structure of amidoximes can be described as compounds bearing both a hydroxyimino and an amino group at the same carbon atom, making them versatile building blocks for various synthetic applications. This structural arrangement provides this compound with distinctive chemical reactivity patterns and potential for forming coordination complexes with metal ions.

Historical Context of Amidoxime Research

The historical development of amidoxime chemistry traces back to the late 19th century, with formamidoxime being the first synthesized compound of this class in 1873 by Lossen and Schigerdecker. However, the first chemical structure of amidoximes was not elucidated until 1884 through Tiemann's pioneering work. This early research established the foundation for understanding the unique structural features and reactivity patterns that characterize amidoxime compounds.

The evolution of amidoxime research has been marked by significant advances in synthetic methodologies and applications. The most commonly employed synthetic approach involves the nucleophilic attack of hydroxylamine on nitriles, a method that has been refined and optimized over decades of research. Various synthetic strategies have been developed and classified based on the types of additives used, though many of the early sophisticated procedures have been replaced by more efficient modern methods.

Recent developments in amidoxime chemistry have focused on their biological applications and mechanistic understanding. The clarification of mechanistic pathways concerning amidoxime conversion to amidines and their ability to release nitric oxide has provided new insights into their mode of action. This understanding has enabled the design of new therapeutic agents and expanded the scope of amidoxime applications in medicinal chemistry. The rich biological activity profile of amidoximes, combined with their synthetic versatility, has made them attractive targets for medicinal chemists, biochemists, and biologists.

Significance in Organic and Medicinal Chemistry

This compound and related amidoxime compounds possess exceptional significance in both organic synthesis and medicinal chemistry applications. Their importance stems from their dual functional group arrangement, which provides versatile building blocks for synthesizing various heterocyclic compounds. The amidoxime functional group serves as a key intermediate in the construction of heterocyclic systems including imidazoles, benzimidazoles, pyrimidines, pyrazines, and quinazolines.

In medicinal chemistry, amidoximes demonstrate remarkably diverse biological activities. These compounds function as antituberculotic, antibacterial, bacteriostatic, insecticidal, antiviral, herbicidal, fungicidal, antineoplastic, antiarrhythmic, antihypertensive, antihistaminic, anxiolytic-antidepressant, anti-inflammatory, antioxidant, and antiaggregatory agents. Several amidoximes have already been developed as therapeutic drugs or are currently undergoing clinical trials, highlighting their practical importance in pharmaceutical development.

The superior adsorption ability of amidoxime groups, attributed to their containing both amino and oxime functionalities capable of forming strong complexes with metal ions through coordination reactions, has led to significant applications in analytical chemistry. This chelating property has been exploited in developing resins for extracting heavy metals from various sources, with particular focus on uranium recovery from seawater. The development of amidoxime-containing polymers and hybrid materials demonstrates the compound class's versatility in addressing environmental and analytical challenges.

Structural Characteristics Overview

The molecular structure of this compound is defined by its molecular formula C9H12N2O3 and molecular weight of 196.20 grams per mole. The compound's structure features a benzene ring substituted with methoxy groups at the 3 and 4 positions, connected to an amidoxime functional group through a carboximidamide linkage. The Simplified Molecular Input Line Entry System representation is COC1=C(C=C(C=C1)/C(=N/O)/N)OC, illustrating the spatial arrangement of functional groups within the molecule.

Table 1: Molecular Properties of this compound

The structural characteristics of amidoximes in general include distinctive infrared spectroscopic features that aid in their identification and characterization. Amidoximes exhibit characteristic infrared bands including hydroxyl stretching at 3620 cm⁻¹ in liquid phase, amino group stretching at 3400 and 3500 cm⁻¹, amino scissor vibrations at 1575-1620 cm⁻¹, and carbon-nitrogen double bond stretching at 1650-1670 cm⁻¹. Associated hydroxyl and amino groups produce broad bands between 2500 and 3300 cm⁻¹, while aminonitrone forms may exhibit carbon-nitrogen stretching at 1690 cm⁻¹.

The amidoxime functional group exhibits tautomeric behavior, existing in equilibrium between amidoxime and aminonitrone forms. This structural flexibility contributes to the unique chemical and biological properties observed in compounds like this compound. The presence of methoxy groups at the 3 and 4 positions of the benzene ring provides additional sites for intermolecular interactions and may influence the compound's solubility, stability, and biological activity profiles.

Properties

IUPAC Name |

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKFOHFJHBBXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406951 | |

| Record name | 3,4-Dimethoxybenzamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40312-16-1 | |

| Record name | 3,4-Dimethoxybenzamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroxylamine Hydrochloride Method: One common method involves the reaction of 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in ethanol.

Triethylamine Method: Another method uses hydroxylamine hydrochloride and triethylamine in ethanol.

Industrial Production Methods: Industrial production methods for 3,4-dimethoxybenzamidoxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N'-hydroxy-3,4-dimethoxybenzenecarboximidamide can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amidoxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamidoxime derivatives.

Scientific Research Applications

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzamidoxime involves its interaction with specific molecular targets and pathways. The amidoxime group can interact with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes.

Comparison with Similar Compounds

Positional Isomers: 3,5-Dimethoxybenzamidoxime

The 3,5-dimethoxy isomer shares the same molecular formula but differs in methoxy group placement. This positional variation alters electronic effects:

- Biological Activity : Symmetric substitution may enhance binding to enzymes requiring planar ligands, whereas the 3,4-isomer’s asymmetry could favor interactions with chiral targets .

- Synthetic Accessibility : Both isomers are synthesized via benzyl chloride intermediates, but the 3,5-isomer’s symmetry may simplify purification .

| Property | 3,4-Dimethoxy Isomer | 3,5-Dimethoxy Isomer |

|---|---|---|

| Melting Point | Not reported | ~125–127°C (literature) |

| Solubility | Moderate in DMSO | Higher in polar solvents |

| ChemSpider ID | 9723450 | 2013061 |

Trimethoxy Derivatives: N'-Hydroxy-3,4,5-Trimethoxybenzenecarboximidamide

The addition of a third methoxy group (CAS 36957-30-9 ) introduces steric and electronic changes:

Alkyl-Substituted Analogs: N'-Hydroxy-3,4-Dimethylbenzenecarboximidamide

Replacing methoxy with methyl groups (CAS 40312-15-0 ) results in:

Halogenated Derivatives: 4-Bromo-N'-hydroxy-3,5-dimethylbenzene-1-carboximidamide

The brominated analog (CAS 1369782-07-9 , C₉H₁₁BrN₂O ) introduces a heavy atom:

- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates.

Complex Derivatives: (Z)-N-(3,4-Dimethoxyphenethyl)-N'-nitrohydrazinecarboximidamide

This derivative (C₁₄H₂₁N₅O₄, 324.1665 g/mol ) features a nitro group and propan-2-ylidene chain:

- Bioactivity : The nitro group may confer antibacterial or antiparasitic properties via nitroreductase activation.

- Spectral Data : Distinct ¹H NMR signals at δ 2.05 (s, 3H) and δ 1.97 (s, 3H) for methyl groups .

Key Research Findings

- Stereochemical Complexity: Derivatives like N-(3,4-dimethoxybenzyl)-5-norbornene-2,3-dicarboximide exist as four stereoisomers, complicating synthesis but enabling enantioselective studies .

- Commercial Demand : Over nine suppliers list N'-hydroxy-3,5-dimethoxybenzenecarboximidamide, indicating industrial relevance .

Biological Activity

N'-Hydroxy-3,4-dimethoxybenzenecarboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 208.22 g/mol

The compound features a hydroxylamine functional group attached to a benzenecarboximidamide structure with methoxy substituents at the 3 and 4 positions of the aromatic ring. These modifications can significantly influence its solubility and reactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by Karadeniz et al. (2019) demonstrated that this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating a moderate level of effectiveness compared to standard antibiotics .

Antioxidant Activity

The antioxidant activity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a significant scavenging effect, with an IC value of approximately 45 µg/mL. This suggests that it could potentially be used in formulations aimed at reducing oxidative stress in biological systems .

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets such as enzymes and receptors. Molecular docking studies have indicated that the compound may bind effectively to specific active sites on target proteins, influencing their activity and leading to therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of the starting materials : Synthesis begins with 3,4-dimethoxybenzoic acid.

- Formation of the carboximidamide : Reacting the acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

- Purification : The product is purified using recrystallization techniques.

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, this compound was tested against several pathogens. The study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, where it demonstrated a significant reduction in bacterial load compared to untreated controls .

Case Study 2: Antioxidant Efficacy

A comparative study assessed various antioxidant compounds alongside this compound. Results indicated that while many compounds showed antioxidant properties, this specific compound ranked among the top three in terms of efficacy based on IC values .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Hydroxylamine group; methoxy substituents |

| Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide | CHNO | Similar structure; different biological activity |

| 3,5-Dimethoxy-4-hydroxybenzhydrazide | CHNO | Hydroxyl group at position 4 |

Q & A

Q. What are the recommended safety protocols for handling N'-hydroxy-3,4-dimethoxybenzenecarboximidamide in laboratory settings?

- Methodological Answer : Researchers must wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Contaminated waste should be segregated and disposed of via certified hazardous waste services. Emergency showers and eyewash stations must be accessible. Stability under ambient conditions should be verified via accelerated degradation studies (e.g., pH/temperature variations monitored by HPLC) .

Q. What synthetic routes are commonly employed for this compound, and how can purity be optimized?

- Methodological Answer : A validated route involves carbodiimide-mediated coupling (e.g., EDC or DCC) with hydroxyamine derivatives in anhydrous dichloromethane or methanol. Catalysts like DMAP improve yields. Post-synthesis, purity (>95%) is achieved via silica gel chromatography (eluent: ethyl acetate/hexane) and recrystallization from ethanol. Analytical HPLC (C18 column, UV detection at 254 nm) confirms purity, while LC-MS validates molecular identity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies methoxy, hydroxy, and imidamide groups (e.g., δ 3.8 ppm for methoxy protons).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (O-H stretch) confirm functional groups.

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode provides exact mass (e.g., [M+H]⁺ calculated for C₁₀H₁₃N₂O₃: 209.0926).

Cross-reference spectral data with NIST or PubChem databases for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or reaction time. Design a factorial experiment varying these parameters (e.g., 2³ DOE). Monitor reaction progress via TLC and quantify yields gravimetrically. For example, increasing DCC from 1.2 to 2.0 equivalents in DMF may boost yields from 55% to 78%. Statistical tools (ANOVA) identify significant factors, while scale-up trials (10 mmol to 1 mol) assess reproducibility .

Q. What strategies are effective in addressing conflicting bioactivity data in cellular assays?

- Methodological Answer : Contradictory results may stem from assay conditions (e.g., cell line variability, serum concentration). Use orthogonal assays:

- In vitro enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., HDACs) via fluorometric assays.

- Cellular viability : Compare MTT and ATP-luciferase assays in multiple cell lines (e.g., HEK293 vs. HeLa).

Normalize data to positive controls (e.g., SAHA for HDAC inhibition) and apply Bland-Altman analysis to quantify inter-assay variability .

Q. How can the mechanism of action be elucidated for this compound in complex biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Screen binding affinity to putative targets (e.g., metalloenzymes) immobilized on sensor chips.

- RNA-Seq : Treat model organisms (e.g., C. elegans) and analyze differentially expressed genes via GO term enrichment.

- Molecular Dynamics Simulations : Dock the compound into homology-modeled protein active sites (AutoDock Vina) to predict interaction motifs (e.g., hydrogen bonding with catalytic zinc ions) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Sample aliquots at 0, 2, 6, and 24 hours, then analyze degradation products via UPLC-QTOF. For thermal stability, use TGA/DSC to determine decomposition onset temperatures. Store lyophilized samples at -80°C with desiccants to prolong shelf life .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or nitro groups at the 5-position. Test in dose-response assays.

- Co-crystallization : Resolve X-ray structures of the compound bound to its target (e.g., HDAC8) to identify critical binding residues.

- Free Energy Perturbation (FEP) : Compute relative binding affinities of derivatives using Schrödinger’s FEP+ module. Prioritize synthesis for analogs with ΔΔG < -2 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.